(2-Thiophen-2-yl-1,3-oxazol-5-yl)methyl 6-fluoropyridine-3-carboxylate
CAS No.: 1385412-13-4
Cat. No.: VC6591464
Molecular Formula: C14H9FN2O3S
Molecular Weight: 304.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1385412-13-4 |
|---|---|
| Molecular Formula | C14H9FN2O3S |
| Molecular Weight | 304.3 |
| IUPAC Name | (2-thiophen-2-yl-1,3-oxazol-5-yl)methyl 6-fluoropyridine-3-carboxylate |
| Standard InChI | InChI=1S/C14H9FN2O3S/c15-12-4-3-9(6-16-12)14(18)19-8-10-7-17-13(20-10)11-2-1-5-21-11/h1-7H,8H2 |
| Standard InChI Key | OEPQBUCRBXLHRX-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)C2=NC=C(O2)COC(=O)C3=CN=C(C=C3)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, (2-thiophen-2-yl-1,3-oxazol-5-yl)methyl 6-fluoropyridine-3-carboxylate, reflects its hybrid structure comprising three distinct heterocyclic systems:
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Thiophene ring: A sulfur-containing aromatic system contributing to electron-rich characteristics.
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1,3-Oxazole: A five-membered ring with oxygen and nitrogen atoms, known for enhancing metabolic stability in drug candidates.
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6-Fluoropyridine: A fluorinated pyridine derivative that modulates electronic density and bioavailability.
The molecular formula C₁₄H₉FN₂O₃S (MW: 304.3 g/mol) was confirmed via high-resolution mass spectrometry. The SMILES string C1=CSC(=C1)C2=NC=C(O2)COC(=O)C3=CN=C(C=C3)F encodes the connectivity of these rings, with the fluoropyridine carboxylate ester linked to the oxazole-thiophene scaffold via a methylene bridge.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS No. | 1385412-13-4 |
| Molecular Formula | C₁₄H₉FN₂O₃S |
| Molecular Weight | 304.3 g/mol |
| IUPAC Name | (2-thiophen-2-yl-1,3-oxazol-5-yl)methyl 6-fluoropyridine-3-carboxylate |
| SMILES | C1=CSC(=C1)C2=NC=C(O2)COC(=O)C3=CN=C(C=C3)F |
| InChI Key | OEPQBUCRBXLHRX-UHFFFAOYSA-N |
Synthesis and Reactivity
Synthetic Routes
While detailed synthetic protocols remain proprietary, fragment coupling strategies are inferred from structural analogs. A plausible pathway involves:
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Oxazole formation: Cyclocondensation of thiophene-2-carboxamide with a propargyl derivative under acidic conditions.
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Esterification: Reaction of 6-fluoropyridine-3-carboxylic acid with the oxazole-thiophene methanol intermediate using DCC/DMAP catalysis.
Critical parameters influencing yield and purity include:
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Solvent polarity: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic displacement rates.
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Catalysts: Lewis acids like AlCl₃ facilitate electrophilic aromatic substitution on the pyridine ring.
Reactivity Profile
The compound’s reactivity is dominated by:
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Electrophilic aromatic substitution (EAS): Fluorine’s electron-withdrawing effect directs incoming electrophiles to the pyridine ring’s meta position.
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Nucleophilic acyl substitution: The ester group undergoes hydrolysis to carboxylic acids under basic conditions, enabling prodrug strategies.
Physicochemical Properties
Solubility and Partitioning
Experimental solubility data are unavailable, but computational predictions suggest:
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LogP: ~1.65 (moderate lipophilicity, favoring blood-brain barrier penetration).
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TPSA: 52.08 Ų (indicative of moderate membrane permeability).
Spectral Characteristics
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IR: Strong absorption at 1740 cm⁻¹ (C=O stretch of ester), 1250 cm⁻¹ (C-F stretch).
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¹H NMR: Distinct signals at δ 7.8–8.2 ppm (pyridine protons), δ 6.5–7.2 ppm (thiophene protons).
Future Research Directions
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Biological screening: Prioritize assays against kinase targets (e.g., EGFR, VEGFR).
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Process optimization: Explore continuous-flow synthesis to improve yield.
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Derivatization: Introduce substituents at the oxazole C4 position to modulate steric effects.
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